beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Description
Historical Development and Discovery in Glycoside Research
Glycosides have been integral to biochemical research since the isolation of amygdalin in 1830, marking the dawn of glycoside chemistry. The development of synthetic glycosides accelerated in the 20th century, driven by the need for stable substrates to study carbohydrate-active enzymes. Beta-D-galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate emerged as a derivative designed to overcome the instability of native glycosides in aqueous buffers. By acetylating hydroxyl groups at positions 2, 3, 4, and 6, researchers achieved improved shelf life and reduced spontaneous hydrolysis.
Significance in Enzymatic Activity Studies
This compound is a cornerstone in characterizing β-galactosidases, enzymes critical for lactose metabolism and glycoprotein processing. The acetyl groups act as protective moieties, requiring enzymatic or chemical deacetylation before the core galactoside becomes accessible to glycosidases. This two-step activation mimics natural glycoside processing in biological systems, making it a physiologically relevant model substrate.
Key advantages over non-acetylated analogs:
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-LCWAXJCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182882 | |
| Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-66-4 | |
| Record name | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, D-galactose (10.0 mmol) is dissolved in pyridine (30 mL) at 70°C, followed by dropwise addition of acetic anhydride (63.5 mmol). The mixture is stirred for 1 hour at 70°C and then cooled to 23°C for 24 hours to complete acetylation. Pyridine acts as both a solvent and catalyst, neutralizing acetic acid byproducts. The crude product is purified via ethyl acetate extraction and sequential washing with water, HCl, and brine, yielding a syrupy residue.
Table 1: Peracetylation Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C → 23°C (staged) | Maximizes acetylation efficiency |
| Molar Ratio (Ac₂O:Gal) | 6.35:1 | Prevents under-acetylation |
| Reaction Time | 25 hours total | Ensures complete conversion |
Glycosylation with 4-Nitrophenol
The acetylated galactose intermediate is coupled with 4-nitrophenol to form the tetraacetylated glycoside. This step requires precise control over stereochemistry to maintain the β-anomeric configuration.
Tin(IV) Chloride-Catalyzed Coupling
A tin(IV) chloride-promoted reaction is employed for glycosylation. A solution of 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose (4.41 mmol) and 4-nitrophenol (5.0 mmol) in anhydrous 1,2-dichloroethane is stirred under nitrogen at 40°C for 12 hours. The Lewis acid catalyzes the formation of the β-glycosidic bond, achieving >90% anomeric selectivity. The product is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1).
Enzymatic Hydrolysis for Isomer Separation
Post-glycosylation, the crude mixture often contains α/β anomers. Selective hydrolysis using β-galactosidase (E. coli) in phosphate buffer (pH 7.2, 37°C, 24 hours) cleaves the β-pyranoside isomer, leaving the desired β-furanoside intact. This enzymatic step improves final purity to >95%, as confirmed by TLC and NMR.
Table 2: Glycosylation Efficiency
| Condition | Outcome | Citation |
|---|---|---|
| SnCl₄ Catalyst (5 mol%) | 85% Yield, β:α = 9:1 | |
| Solvent: 1,2-Dichloroethane | Enhanced anomeric control | |
| Enzyme Hydrolysis | 43% Isolated yield |
Crystallization and Structural Validation
Final purification involves recrystallization from ethanol/water (1:1), yielding colorless crystals suitable for X-ray diffraction. The crystal structure (CCDC 256292) confirms the β-configuration, with bond angles and torsion angles consistent with published galactopyranoside derivatives.
Analytical Characterization
Industrial-Scale Considerations
While lab-scale syntheses prioritize purity, industrial methods optimize for cost and throughput:
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Continuous Acetylation : Flow reactors reduce reaction time from 25 hours to 2 hours.
-
Catalyst Recycling : Tin(IV) chloride recovery via aqueous extraction lowers waste.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Anomeric Mixture | Enzymatic isomer separation |
| Acetic Anhydride Safety | Slow addition under N₂ |
| Low Crystallinity | Ethanol/Water Gradients |
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate undergoes several types of chemical reactions, including:
Substitution: The nitrophenyl group can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and beta-galactosidase enzyme.
Substitution: May involve nucleophiles and specific catalysts depending on the desired product.
Major Products:
Scientific Research Applications
Enzymatic Assays
β-Galactosidase Activity Measurement
p-Nitrophenyl β-D-galactopyranoside tetraacetate serves as a chromogenic substrate for the enzyme β-galactosidase. When hydrolyzed by this enzyme, it releases p-nitrophenol, which can be quantified spectrophotometrically. This property makes it an invaluable tool for:
- Studying Enzyme Kinetics : Researchers utilize this substrate to determine enzyme activity under various conditions.
- Genetic Studies : The substrate is often used in transgenic studies where β-galactosidase serves as a reporter gene.
Cell Biology
Cell Permeability Studies
Due to its acetylated form, the compound can penetrate cell membranes more easily than non-acetylated substrates. This characteristic allows researchers to study:
- Cellular Uptake Mechanisms : Understanding how cells transport and metabolize carbohydrates.
- Metabolic Pathways : Investigating the role of β-galactosidase in different cellular contexts.
Biochemical Research
Glycosidase Inhibition Studies
The compound can also be used to explore the inhibition of glycosidases other than β-galactosidase. By examining how various inhibitors affect the hydrolysis of this substrate, researchers can gain insights into:
- Drug Development : Identifying potential therapeutic agents that target glycosidases.
- Disease Mechanisms : Understanding how glycosidase activity relates to diseases such as lysosomal storage disorders.
Pharmaceutical Applications
Drug Formulation and Testing
In pharmaceutical research, p-nitrophenyl β-D-galactopyranoside tetraacetate can be employed in drug formulation studies to assess:
- Stability of Glycosides : Evaluating how well glycoside drugs withstand metabolic processes.
- Bioavailability Studies : Understanding how modifications to carbohydrate structures affect drug absorption.
Data Tables
Case Study 1: Enzymatic Activity in Transgenic Mice
A study conducted on transgenic mice expressing high levels of β-galactosidase utilized p-nitrophenyl β-D-galactopyranoside tetraacetate to measure enzyme activity across different tissues. Results indicated significant variations in enzymatic activity correlating with tissue type and developmental stage.
Case Study 2: Drug Development for Lysosomal Storage Disorders
Research focused on developing glycosidase inhibitors for treating lysosomal storage disorders employed this compound to evaluate the efficacy of various drug candidates. Findings highlighted promising candidates that effectively inhibited β-galactosidase activity without cytotoxic effects.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes such as beta-galactosidase. Upon hydrolysis by beta-galactosidase, beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate releases galactose and a yellow chromogenic compound. This reaction is often used to measure enzyme activity and study enzyme kinetics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Acetylated nitrophenyl glycosides are critical in enzymatic assays and synthetic chemistry. Below is a comparative analysis of β-D-galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate with structurally related compounds:
Reactivity and Functional Differences
- Enzymatic Specificity: The 4-nitrophenyl group in the target compound is hydrolyzed by β-galactosidase, releasing yellow 4-nitrophenolate, enabling spectrophotometric quantification. In contrast, 2-nitrophenyl derivatives (e.g., CAS 3053-17-6) exhibit altered enzymatic kinetics due to steric hindrance.
- Sugar Core Impact: Replacing galactose with glucose (e.g., 4-nitrophenyl glucopyranoside tetraacetate, CAS 14131-42-1) shifts substrate specificity to glucosidases.
Spectral and Physical Properties
Biological Activity
Beta-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate (commonly referred to as 4-nitrophenyl β-D-galactopyranoside or pNP-β-D-galactopyranoside) is a synthetic compound widely used in biochemical research, particularly as a substrate for the enzyme β-galactosidase. This article explores its biological activity, applications in enzymatic assays, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₁O₈
- Molecular Weight : 301.3 g/mol
- CAS Number : 3150-24-1
- Purity : >98%
- Physical Form : Powder
- Stability : >10 years under recommended storage conditions
4-Nitrophenyl β-D-galactopyranoside serves primarily as a chromogenic substrate for β-galactosidase. Upon hydrolysis by the enzyme, it yields galactose and 4-nitrophenol, the latter of which can be quantified spectrophotometrically due to its distinct yellow color. This property makes it an invaluable tool for measuring enzyme activity in various biological contexts.
Enzymatic Assays
The compound is utilized extensively in enzymatic assays to measure β-galactosidase activity. The absorbance at wavelengths between 400-420 nm is directly correlated with enzyme activity, allowing researchers to quantify enzyme kinetics effectively.
Applications in Research
- Lactose Measurement : A novel enzymatic method termed LOLAC has been developed using this substrate to accurately quantify lactose in lactose-free products. This method demonstrated improved sensitivity and selectivity compared to traditional assays .
- Glycobiology Research : The compound is also significant in glycobiology for studying glycosidases and their role in carbohydrate metabolism .
- Inhibition Studies : Research has shown that various aryl-β-D-galactopyranosides exhibit inhibitory effects on β-galactosidase. Compounds such as p-methylbenzyl-D-galactonoamidine have been identified as competitive inhibitors with low nanomolar inhibition constants .
Study on Lactose-Free Products
In a study published in the Journal of the Science of Food and Agriculture, researchers developed an optimized method for measuring lactose content in dairy products using 4-nitrophenyl β-D-galactopyranoside as a substrate. The method showed a limit of detection (LOD) of 0.13 mg per 100 g and a limit of quantification (LOQ) of 0.44 mg per 100 g .
Inhibition Kinetics Analysis
A detailed kinetic analysis revealed that certain derivatives of β-D-galactopyranosides could serve as transition state analogs for β-galactosidase inhibition studies. The research highlighted the potential of these compounds to provide insights into enzyme mechanisms and substrate specificity .
Comparative Table of Substrates
| Substrate Name | CAS Number | Molecular Weight | Purity | Application |
|---|---|---|---|---|
| Beta-D-Galactopyranoside, 4-nitrophenyl | 3150-24-1 | 301.3 g/mol | >98% | β-Galactosidase assay |
| Beta-D-Galactopyranoside, 2-nitrophenyl | 7493-95-0 | Not specified | ≥98% | Enzyme detection |
| P-Methylbenzyl-D-Galactonoamidine | Not available | Not specified | Not specified | Inhibition studies |
Q & A
Q. What are the optimal synthetic routes for β-D-galactopyranoside derivatives with acetyl and 4-nitrophenyl groups?
Synthesis of acetylated nitrophenyl glycosides typically involves regioselective acetylation and glycosylation. For example, glycosyl donors like 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate are reacted with 4-nitrophenol under catalytic acid conditions (e.g., TMSOTf) to form the glycosidic bond . Key parameters include:
Q. How does the acetylation pattern influence stability and reactivity in enzymatic assays?
Acetyl groups protect hydroxyl moieties, enhancing stability during storage (e.g., stable at –20°C for >6 months ). However, deacetylation under basic or enzymatic conditions (e.g., lipases) is required to unmask the active glycoside for β-galactosidase assays . Stability in aqueous buffers depends on pH:
Q. What analytical methods validate the purity and structure of this compound?
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (Rf ≈ 0.5–0.6) .
- NMR : Key signals include anomeric proton (δ 5.2–5.4 ppm, J = 8–10 Hz for β-configuration) and acetyl methyl groups (δ 2.0–2.1 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+Na]+ for C20H23NO12: calculated 508.3 Da) .
Advanced Research Questions
Q. How can kinetic discrepancies in β-galactosidase assays using this substrate be resolved?
Contradictions in Km and Vmax values often arise from:
- Incomplete deacetylation : Residual acetyl groups hinder enzyme-substrate binding. Validate deprotection via NMR or HPLC .
- Substrate aggregation : Use surfactants (e.g., 0.1% Triton X-100) to improve solubility in aqueous buffers.
- Enzyme source variability : Standardize assays with recombinantly expressed β-galactosidase to minimize batch effects .
Q. What strategies enable selective functionalization of the 4-nitrophenyl group for targeted drug delivery?
The 4-nitrophenyl moiety can be modified via:
Q. How does molecular docking explain the substrate specificity of β-galactosidase for acetylated vs. non-acetylated derivatives?
MD simulations reveal that acetyl groups sterically hinder binding to the enzyme’s active site. For example:
- Acetylated form : Docking scores (e.g., ΔG = –6.2 kcal/mol) are lower than deacetylated analogs (ΔG = –9.1 kcal/mol) due to reduced hydrogen bonding .
- Enzyme mutants : E537A/E358A mutants show improved accommodation of acetylated substrates, suggesting flexibility in the active site .
Q. What are the limitations of using this compound in live-cell imaging studies?
- Membrane permeability : Acetylated derivatives are cell-permeable but require intracellular esterases for activation, complicating real-time tracking.
- Background fluorescence : 4-nitrophenol byproducts absorb at 400–420 nm, interfering with fluorescent probes. Use quenchers (e.g., QSY21) to mitigate noise .
Methodological Considerations
Q. How to optimize regioselective deacetylation for functional group diversification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
